

estragole dose-dependent effects threshold

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Estragole

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FAQs on Estragole Dosage and Thresholds

Q1: What is the evidence for a dose-dependent threshold in estragole's genotoxicity? Recent data strongly supports that **estragole's** genotoxicity follows a dose-dependent pattern with an apparent threshold. *In vitro* studies on human liver cell lines show that the formation of a specific DNA adduct (E-3'-N2-dG) has a **sublinear dependence at concentrations of 0-1 μM** , with a threshold observed at approximately **0.5 μM** [1]. This means that below this concentration, the relationship between dose and DNA adduct formation is not proportional.

Furthermore, research indicates that a certain level of DNA adducts must accumulate before critical effects like chromosome damage (clastogenicity) and cell death (cytotoxicity) occur. Benchmark Concentration (BMC) modelling reveals that the dose required to trigger clastogenicity is **12 to 17 times higher** than the dose needed for initial DNA adduct formation [2]. This provides quantitative evidence for a practical threshold.

Q2: How do estimated human exposure levels compare to experimentally observed effect levels? Human dietary intake of **estragole** is estimated to be between **0.01–0.07 mg/kg body weight/day** [1]. *In vitro* studies indicate that DNA adduct formation in human liver cells begins at **estragole** concentrations around **0.5 μM** [1], and markers of clastogenicity are observed at concentrations of **1 mM** or higher [2].

To reach a blood concentration of **50 μM** (where DNA adducts were observed in repeated incubation studies), a dose of **36 mg/kg body weight** would be required [1]. This is hundreds of times higher than

typical daily dietary intake, suggesting that under normal exposure scenarios, it is unlikely that DNA adduct levels would reach the threshold required for clastogenicity [2] [1].

Q3: Besides genotoxicity, what other dose-dependent effects does estragole exhibit? Estragole also demonstrates significant **anti-inflammatory activity** at specific doses. In *in vivo* models, **estragole** administered orally at **250, 500, and 750 mg/kg** significantly reduced the migration of leukocytes to sites of inflammation [3]. In *in vitro* assays, **estragole** at concentrations of **3, 10, and 30 µg/mL** was able to stimulate the phagocytic activity of macrophages [3].

Quantitative Data on Estragole Effects

The table below summarizes key quantitative findings from recent studies.

Effect / Parameter	Experimental System	Observed Concentration/Dose	Key Finding
DNA Adduct Threshold [1]	Human liver cell line (<i>in vitro</i>)	0.5 µM	Apparent threshold for E-3'-N2-dG adduct formation in the 0-1 µM range.
Clastogenicity Onset [2]	HepG2-CYP1A2 cells (<i>in vitro</i>)	≥ 1 mM	Concentration at which chromosome damage was observed.
Cytotoxicity & p53 Induction [2]	Primary Human Hepatocytes (PHH) & HepG2 cells	25-35 µM (1'-OH-ES)	Cytotoxicity and p53 protein accumulation induced by the metabolite.
Anti-inflammatory Effect [3]	Rat model (<i>in vivo</i> , oral)	250, 500, 750 mg/kg	Doses that significantly reduced leukocyte migration.
Macrophage Phagocytosis [3]	Mouse macrophages (<i>in vitro</i>)	3, 10, 30 µg/mL	Concentrations that stimulated phagocytic activity.

Experimental Protocols for Key Assays

Here are detailed methodologies for some of the key experiments cited in the research.

1. Protocol: In Vitro DNA Adduct & Clastogenicity Analysis in Human Liver Models

- **Cell Models:** Human HepG2 cells, HepG2 cells stably expressing CYP1A2 (HepG2-CYP1A2), and Primary Human Hepatocytes (PHH) [2].
- **Treatment:**
 - For **estragole** (ES): Dissolve in DMSO and treat HepG2-CYP1A2 cells (e.g., 0-2 mM range) for a specified period (e.g., 24-72 hours) [2].
 - For the metabolite 1'-hydroxy**estragole** (1'OH-ES): Treat HepG2 cells and PHH (e.g., 0-35 μ M range) [2].
- **DNA Adduct Measurement:**
 - Extract genomic DNA from treated cells using a standard phenol-chloroform method or a commercial kit.
 - Quantify the specific E-3'-N2-dG adducts using advanced analytical techniques like **²³P-postlabeling or liquid chromatography-mass spectrometry (LC-MS/MS)** [2].
- **Clastogenicity (Chromosome Damage) Assessment:**
 - Perform a **micronucleus assay** or use **γ H2AX immunofluorescence** as a marker for DNA double-strand breaks [2].
 - Score the frequency of micronuclei in binucleated cells or measure γ H2AX foci intensity.
- **Data Analysis:** Use Benchmark Concentration (BMC) modelling to derive the dose-response relationship and compare the BMC for DNA adduct formation versus the BMC for clastogenicity [2].

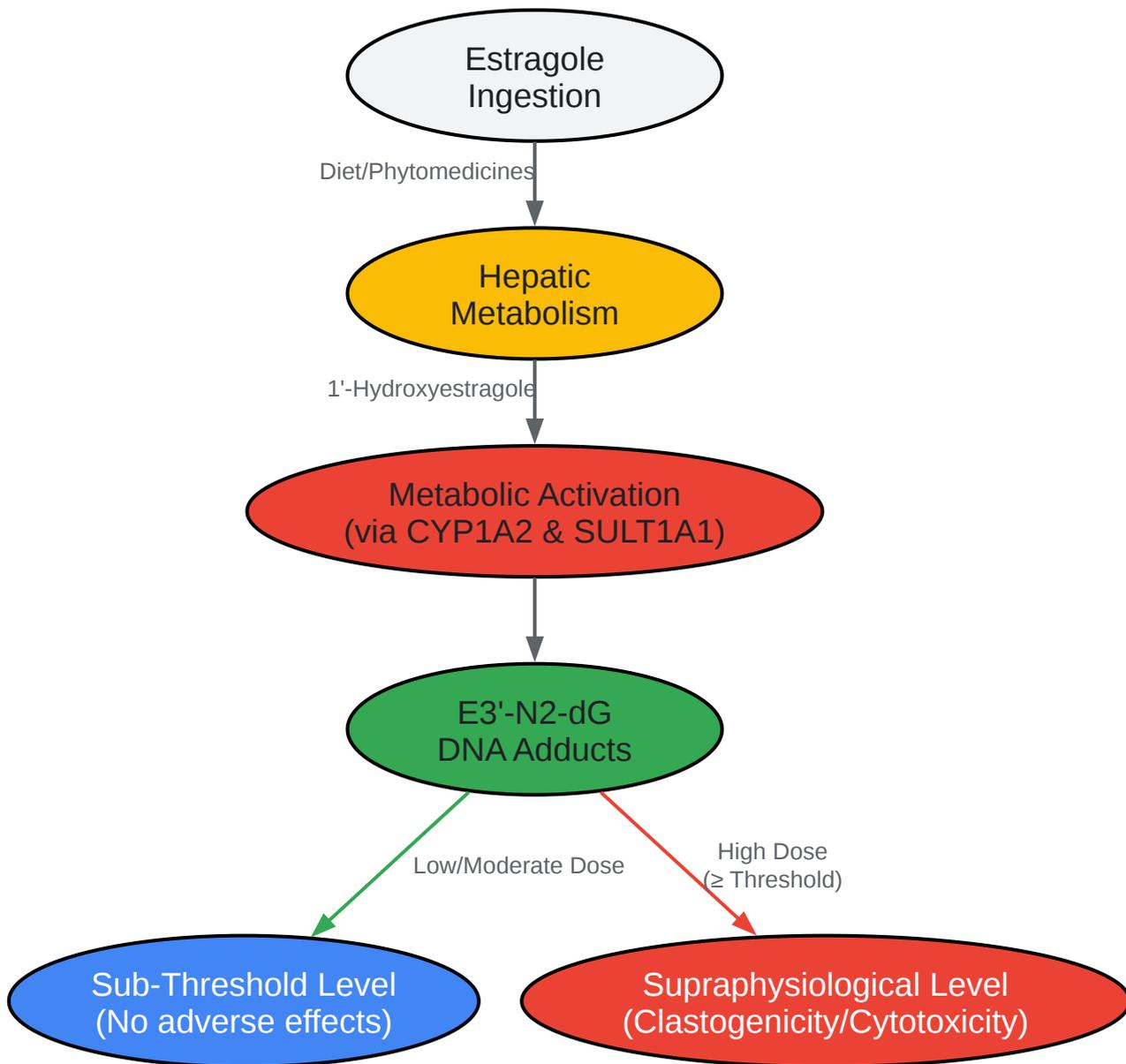
2. Protocol: In Vivo Anti-inflammatory Activity (Leukocyte Migration)

- **Animals:** Use male Wistar rats (180-220 g) or male BALB-c mice (20-25 g). House under standard conditions and fast prior to experimentation [3].
- **Inflammation Induction:**
 - **Peritonitis Model (Mice):** Inject carrageenan (500 μ g/mouse) intraperitoneally 30 minutes after oral administration of **estragole** (250, 500, or 750 mg/kg) [3].
 - **Microcirculation Model (Rats):** Inject carrageenan (100 μ g) into the scrotal chamber wall 30 minutes after oral **estragole** administration [3].
- **Leukocyte Behavior Analysis:**
 - **Peritonitis:** Euthanize animals 4 hours post-carrageenan injection. Lavage the peritoneal cavity with PBS-EDTA and perform a total and differential leukocyte count [3].
 - **Microcirculation:** Anesthetize rats and expose the spermatic fascia for *in situ* microscopy. At 2 hours post-carrageenan, quantify the number of rolling and adherent leukocytes in postcapillary venules. At 4 hours, count leukocytes that have migrated to the perivascular tissue [3].

- **Statistical Analysis:** Express results as mean \pm SEM. Analyze data using one-way ANOVA followed by Tukey's post hoc test [3].

Visualizing Estragole's Metabolic Fate and Effects

The following diagram illustrates the metabolic activation pathway of **estragole** and the dose-dependent progression of its cellular effects.



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Estragole's metabolic activation and the threshold-dependent progression of its cellular effects. The pathway shows how increasing doses lead to DNA adduct accumulation, which must surpass a critical threshold to cause adverse effects [2].

Key Troubleshooting Considerations

- **Cell Model Selection:** The choice of cell model is critical. Standard HepG2 cells have low metabolic capacity; using **HepG2-CYP1A2** or **Primary Human Hepatocytes (PHH)** is essential for studies requiring metabolic activation of **estragole** [2].
- **Metabolite vs. Parent Compound:** For mechanistic studies focusing on direct genotoxic effects, using the metabolite **1'-hydroxyestragole (1'OH-ES)** can be more direct and potent, as it bypasses the initial metabolic step [2].
- **Endpoint Correlation:** Always correlate DNA adduct levels with functional genotoxicity endpoints (e.g., γ H2AX, micronucleus) to establish a biologically relevant threshold, not just the presence of adducts [2].

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